

independent verification of the synthesis of 1-(4-Aminophenyl)piperazin-2-one

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Compound of Interest

Compound Name: **1-(4-Aminophenyl)piperazin-2-one**

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A Guide to the Independent Verification of **1-(4-Aminophenyl)piperazin-2-one** Synthesis

Authored by: A Senior Application Scientist Introduction

1-(4-Aminophenyl)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperazin-2-one core linked to an aniline moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate pharmacokinetic properties and interact with various biological targets.[\[1\]](#)[\[2\]](#) The addition of the aminophenyl group provides a reactive handle for further chemical modification, making this compound a valuable intermediate in drug discovery pipelines.

Given its importance, the ability to reliably synthesize and, crucially, to independently verify the identity, purity, and structure of **1-(4-Aminophenyl)piperazin-2-one** is paramount for any research or development program. This guide provides a comprehensive framework for this process, comparing potential synthetic strategies and detailing a complete, self-validating workflow for purification and characterization.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of **1-(4-Aminophenyl)piperazin-2-one** can be approached through several strategic disconnections. The most common strategies involve forming the C-N bond between

the piperazin-2-one nitrogen (N1) and the phenyl ring. Below, we compare two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and a Palladium-catalyzed Buchwald-Hartwig amidation.

Feature	Strategy A: SNAr & Reduction	Strategy B: Buchwald-Hartwig Amidation
Starting Materials	Piperazin-2-one, 1-Fluoro-4-nitrobenzene	Piperazin-2-one, 4-Bromoaniline (or protected version)
Key Reactions	Nucleophilic Aromatic Substitution, Nitro Group Reduction	Palladium-catalyzed C-N Cross-Coupling
Catalyst/Reagents	Base (e.g., K_2CO_3), Reducing Agent (e.g., Pd/C, H_2 or $SnCl_2$)	Pd catalyst (e.g., $Pd_2(dbu)_3$), Ligand (e.g., BINAP, RuPhos), Base (e.g., $NaOtBu$)[3][4]
Reaction Conditions	SNAr: Moderate to high temp. (80-120°C). Reduction: Room temp. to moderate heat.	High temp. (100-120°C), strictly inert atmosphere required.[5]
Advantages	- Often uses cheaper, more available starting materials.- Avoids expensive and air-sensitive catalysts.- Scalable and industrially relevant.[6]	- Broader substrate scope (can use aryl chlorides, bromides, triflates).- Generally high-yielding.- Milder for some sensitive functional groups (avoids harsh reduction).[4]
Disadvantages	- Requires an electron-withdrawing group (like $-NO_2$) on the aryl ring.- Two distinct synthetic steps.	- Requires expensive and often air-sensitive Pd catalysts and ligands.- Requires stringent inert atmosphere techniques.- Potential for heavy metal contamination in the final product.

Rationale for Selection: For this guide, we will detail the protocol for Strategy A (SNAr & Reduction). This choice is based on its operational simplicity, cost-effectiveness, and the avoidance of specialized air-sensitive reagents, making it more accessible for a broader range of research laboratories. The two-step process is straightforward and provides a clear path to the target compound.

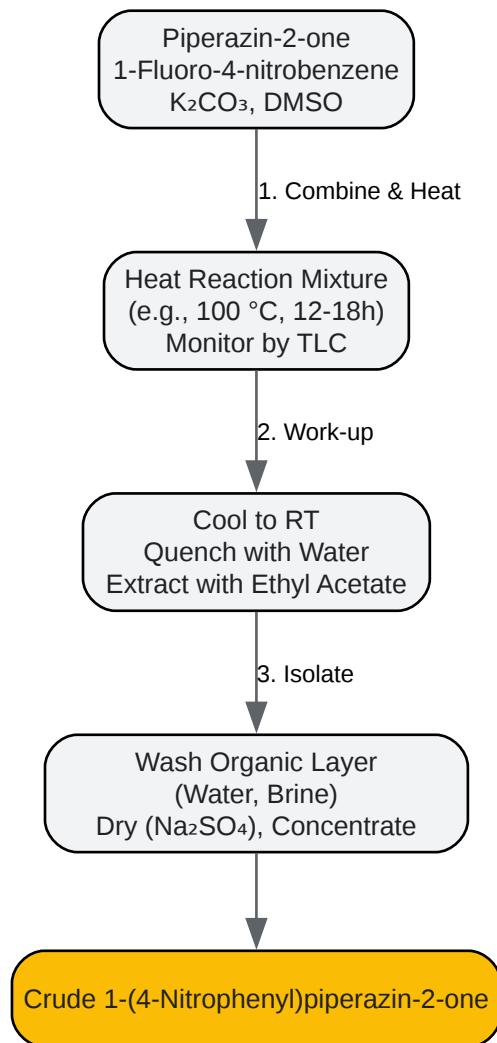
Part 2: Detailed Experimental Protocol (Strategy A)

This section provides a step-by-step methodology for the synthesis of **1-(4-Aminophenyl)piperazin-2-one**.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one via SNAr

The first step is a nucleophilic aromatic substitution, where the secondary amine of piperazin-2-one displaces the fluorine atom on 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aryl ring for nucleophilic attack.

Experimental Workflow: Synthesis of Intermediate



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Caption: Workflow for the SNAr reaction.

Materials:

- Piperazin-2-one (1.0 eq)
- 1-Fluoro-4-nitrobenzene (1.05 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
- Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazin-2-one, potassium carbonate, and anhydrous DMSO.
- Begin stirring the suspension at room temperature.
- Add 1-fluoro-4-nitrobenzene to the mixture.
- Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature.
- Pour the dark mixture into a beaker of cold water, which should precipitate the crude product.
- Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This crude yellow solid, 1-(4-nitrophenyl)piperazin-2-one, is often of sufficient purity for the next step.[\[7\]](#)

Step 2: Reduction of 1-(4-Nitrophenyl)piperazin-2-one to 1-(4-Aminophenyl)piperazin-2-one

The nitro group of the intermediate is reduced to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

- 1-(4-Nitrophenyl)piperazin-2-one (1.0 eq)
- Palladium on Carbon (10% Pd, ~5 mol%)
- Methanol or Ethanol
- Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

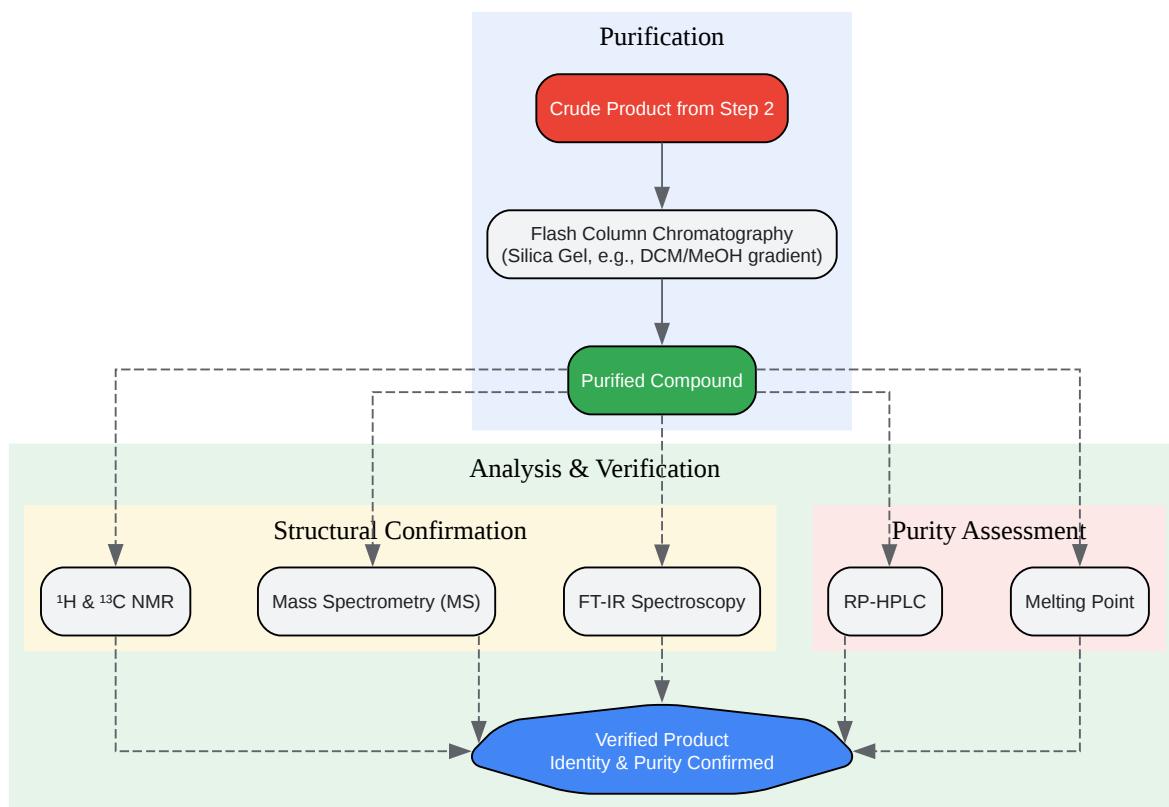
- In a flask suitable for hydrogenation, dissolve the crude 1-(4-nitrophenyl)piperazin-2-one in methanol.

- Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
- Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
- Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
- Combine the filtrates and concentrate under reduced pressure to yield the crude **1-(4-Aminophenyl)piperazin-2-one**.

Part 3: Independent Verification Workflow

A synthesized compound cannot be considered validated until its structure and purity have been rigorously confirmed through multiple orthogonal analytical techniques. This workflow ensures a high degree of confidence in the final product.

Verification Workflow Diagram



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Caption: A comprehensive workflow for the purification and verification of the final product.

A. Purification: Flash Column Chromatography

The crude product from the reduction step should be purified to remove any remaining starting material, reaction byproducts, or catalyst residues.

- Stationary Phase: Silica gel (230-400 mesh).

- Mobile Phase: A gradient of methanol in dichloromethane (DCM) is typically effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% -> 5% -> 10% MeOH).
- Procedure:
 - Adsorb the crude product onto a small amount of silica gel.
 - Load the dried silica onto a pre-packed column.
 - Elute the column with the solvent gradient.
 - Collect fractions and monitor by TLC.
 - Combine the pure fractions and concentrate under vacuum to yield the purified product.

B. Structural Confirmation & Purity Assessment Data

The following data should be acquired for the purified compound and compared against expected values. The data presented below are predictive, based on known chemical shift and frequency ranges for similar structural motifs.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 1: Spectroscopic and Physical Data for Verification

Technique	Parameter	Expected Result for 1-(4-Aminophenyl)piperazin-2-one
¹ H NMR	Chemical Shifts (δ , ppm)	~ 6.8-7.0 (d, 2H, Ar-H ortho to N), ~ 6.6-6.7 (d, 2H, Ar-H meta to N), ~ 4.5-5.0 (br s, 2H, -NH ₂), ~ 3.8-4.0 (s, 2H, -CO-CH ₂ -N-), ~ 3.4-3.6 (t, 2H, piperazine -CH ₂ -), ~ 3.1-3.3 (t, 2H, piperazine -CH ₂ -)
¹³ C NMR	Chemical Shifts (δ , ppm)	~ 165-170 (C=O), ~ 140-145 (Ar-C-NH ₂), ~ 130-135 (Ar-C-N), ~ 120-125 (Ar-CH), ~ 115-120 (Ar-CH), ~ 60-65 (-CO-CH ₂ -), ~ 50-55 (piperazine CH ₂), ~ 45-50 (piperazine CH ₂)
Mass Spec (ESI+)	m/z	Expected for [M+H] ⁺ : 192.1131 (Calculated for C ₁₀ H ₁₄ N ₃ O ⁺)
FT-IR	Key Peaks (cm ⁻¹)	~ 3300-3450 (N-H stretch, amine, two bands), ~ 3200-3300 (N-H stretch, lactam), ~ 1650-1680 (C=O stretch, amide/lactam), ~ 1600, 1510 (C=C stretch, aromatic)
RP-HPLC	Purity	>95% peak area at a specific retention time (e.g., using a C18 column with an Acetonitrile/Water gradient). [11]
Melting Point	Range	A sharp, defined melting point range (e.g., 155-158 °C). A broad range indicates impurity.

Causality and Interpretation:

- ^1H NMR: Confirms the presence and connectivity of all protons. The distinct aromatic splitting pattern (two doublets) is characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the $-\text{NH}_2$ protons is also a key indicator.
- ^{13}C NMR: Verifies the carbon skeleton. The downfield signal around 165-170 ppm is definitive for the carbonyl carbon of the lactam.
- Mass Spectrometry: Provides the exact molecular weight, giving the highest confidence in the elemental composition.
- FT-IR: Confirms the presence of key functional groups. The N-H stretches for the primary amine and the strong C=O stretch for the lactam are crucial diagnostic peaks.
- HPLC: Quantifies the purity of the sample. A single major peak indicates the absence of significant impurities.
- Melting Point: A sharp melting point is a classic indicator of a pure crystalline solid.

By collecting and cross-referencing data from all these techniques, a researcher can build a self-validating and authoritative case for the successful synthesis and purification of **1-(4-Aminophenyl)piperazin-2-one**.

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